

4'-(4-Fluorobenzyl)acetophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-(4-Fluorobenzyl)acetophenone
Cat. No.:	B1301805

[Get Quote](#)

In-Depth Technical Guide: 4'-(4-Fluorobenzyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-(4-Fluorobenzyl)acetophenone**, a key intermediate in the synthesis of potentially bioactive compounds. This document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and its potential role in the development of enzyme inhibitors.

Chemical Structure and IUPAC Name

4'-(4-Fluorobenzyl)acetophenone is an aromatic ketone characterized by an acetophenone core linked to a 4-fluorobenzyl group via an ether linkage.

Chemical Structure:

IUPAC Name: 1-[4-[(4-fluorophenyl)methoxy]phenyl]ethanone[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4'-(4-Fluorobenzyl)acetophenone** is provided in the table below.

Property	Value	Reference
Molecular Formula	C15H13FO2	[1]
Molecular Weight	244.26 g/mol	[1]
Appearance	Solid	
Melting Point	79°C	
InChI	1S/C15H13FO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3	[1]
InChIKey	MQJDMMIBGFVIDR-UHFFFAOYSA-N	[1]
SMILES	CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F	[1]

Experimental Protocols

Synthesis of **4'-(4-Fluorobenzyl)acetophenone**

The synthesis of **4'-(4-Fluorobenzyl)acetophenone** can be achieved via a Williamson ether synthesis. This method involves the reaction of 4'-hydroxyacetophenone with 4-fluorobenzyl bromide in the presence of a base.

Materials:

- 4'-Hydroxyacetophenone
- 4-Fluorobenzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone

- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 4'-hydroxyacetophenone (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add 4-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
- Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure **4'-(4-Fluorobenzyl)acetophenone**.

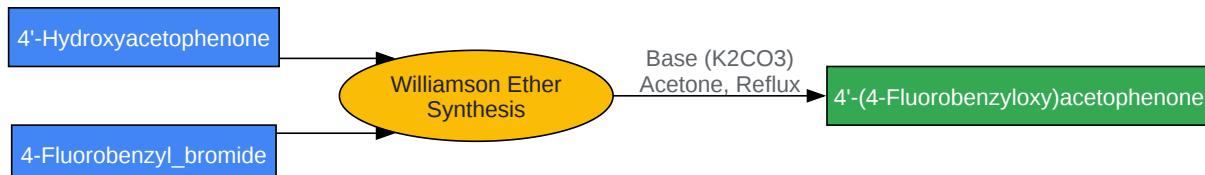
Synthesis of (E)-1-((4-Fluorobenzyl)oxy)phenyl)-3-(phenyl)prop-2-en-1-one (A Chalcone Derivative)

4'-(4-Fluorobenzyl)acetophenone serves as a precursor for the synthesis of chalcones, which are known to exhibit various biological activities. The following protocol describes a

Claisen-Schmidt condensation to synthesize a chalcone derivative.

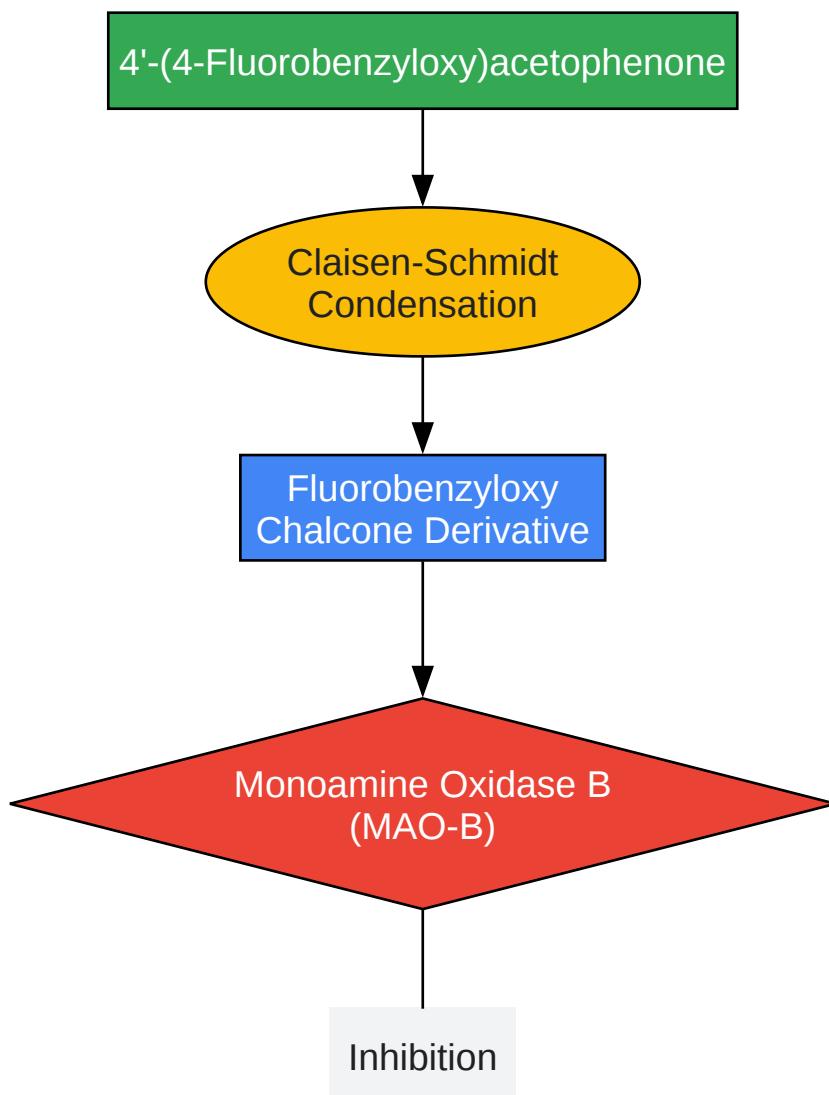
Materials:

- **4'-(4-Fluorobenzyl)acetophenone**
- Benzaldehyde
- Ethanol
- Potassium hydroxide (KOH) solution (40% aqueous)
- Deionized water
- Hexane
- Ethyl acetate


Procedure:

- Dissolve equimolar amounts of **4'-(4-Fluorobenzyl)acetophenone** and benzaldehyde in ethanol.
- To this solution, add a 40% aqueous potassium hydroxide solution dropwise while stirring.
- Continue stirring the reaction mixture at room temperature for 20-24 hours.[2]
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (9:1).[2]
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by filtration and wash with cold deionized water until the filtrate is neutral.
- Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Signaling Pathways and Logical Relationships


While direct studies on the signaling pathways affected by **4'-(4-Fluorobenzyl)acetophenone** are not readily available, its derivatives, specifically fluorobenzylxyloxy chalcones, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).^[2] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopaminergic neurotransmission, a therapeutic strategy for neurological disorders like Parkinson's disease.^[2]

The following diagrams illustrate the synthetic pathway to **4'-(4-Fluorobenzyl)acetophenone** and its logical relationship to the inhibition of MAO-B through its chalcone derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4'-(4-Fluorobenzyl)acetophenone**.

[Click to download full resolution via product page](#)

Caption: Path to potential MAO-B inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | C15H13FO2 | CID 2737276 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzylxy chalcone derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4'-(4-Fluorobenzylxy)acetophenone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301805#4-4-fluorobenzylxy-acetophenone-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com